molecular formula C15H14ClNO4S B2705720 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-31-2

4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2705720
CAS No.: 1787880-31-2
M. Wt: 339.79
InChI Key: WKMIMURAFVBZFZ-UHFFFAOYSA-N
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Description

4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a pyranone ring, a pyrrolidine moiety, and a chlorothiophene group, making it a subject of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step often involves the reaction of 5-chlorothiophene-2-carbonyl chloride with pyrrolidine under basic conditions to form the pyrrolidine intermediate.

    Coupling with Pyranone: The intermediate is then coupled with 6-methyl-2H-pyran-2-one in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the chlorothiophene moiety using reducing agents such as sodium borohydride.

    Substitution: The chlorothiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles including amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine moiety.

    Reduction: Reduced forms of the chlorothiophene carbonyl group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit branched-chain amino acid transaminase (BCATm), which plays a role in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2,6-dimethylpyrimidine
  • 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-thione

Uniqueness

Compared to similar compounds, 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its specific structural features, such as the presence of the pyranone ring and the chlorothiophene group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-6-11(7-14(18)20-9)21-10-4-5-17(8-10)15(19)12-2-3-13(16)22-12/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMIMURAFVBZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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